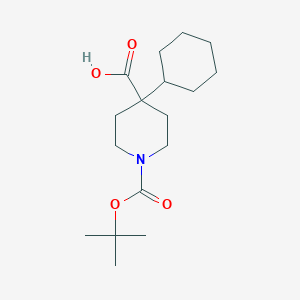

1-(tert-ブトキシカルボニル)-4-シクロヘキシルピペリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" is a chemical compound extensively studied in the field of organic chemistry. It's a derivative of cyclohexanecarboxylic acid, which is often used in the synthesis of various chemical compounds and pharmaceuticals.

Synthesis Analysis

- An improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was described using milder and more selective conditions (Badland et al., 2010).

- A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a compound closely related to the one , has been developed, significantly shortening the known literature procedures for these unnatural amino acids (Bakonyi et al., 2013).

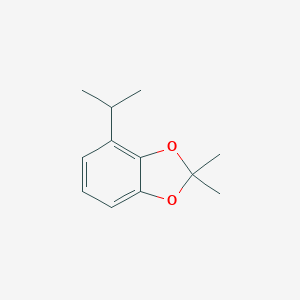

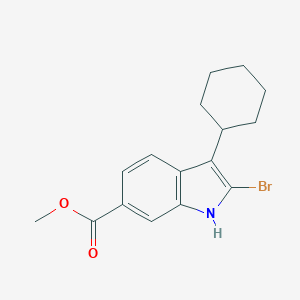

Molecular Structure Analysis

- The crystal and molecular structure of a similar compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, which might provide insights into the molecular structure of the compound (Cetina et al., 2003).

Chemical Reactions and Properties

- 3-tert-Butyl-Substituted Cyclohexa-1,4-dienes, which are structurally similar to the compound of interest, function as isobutane equivalents in certain chemical reactions, highlighting the versatility of tert-butyl-substituted cyclohexane compounds in synthetic chemistry (Keess & Oestreich, 2017).

Physical Properties Analysis

- For a closely related compound, the details on synthesis, crystallization, and resultant molecular structures provide insights into the physical properties that might be extrapolated to "1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" (Cetina et al., 2003).

Chemical Properties Analysis

- The study of compounds like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can provide a foundational understanding of the chemical properties of tert-butoxycarbonyl functionalized cyclohexanes, which is applicable to the compound (Bakonyi et al., 2013).

科学的研究の応用

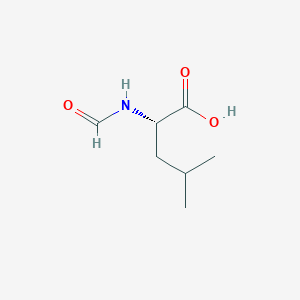

ジペプチド合成

この化合物は、ジペプチドの合成に使用されます . 具体的には、tert-ブトキシカルボニル保護アミノ酸イオン液体(Boc-AAILs)の形成に使用され、これはその後、ジペプチド合成の出発物質として使用されます . 独特のカップリング試薬N, N '-ジエチレン-N ''-2-クロロエチルチオホスホルアミドは、塩基の添加なしにBoc-AAILsにおけるアミド形成を促進することがわかり、15分で満足のいく収率でジペプチドが得られました .

有機合成

この化合物は、有機合成、特にアミノ酸イオン液体(AAILs)の反応性側鎖とN末端を化学的に保護する必要がある場合に使用されます . これは、AAILsの選択的または多段階有機合成における適用性を広げます .

3. 保護されたアミノ酸イオン液体の合成 この化合物は、保護されたアミノ酸イオン液体(Boc-AAILs)の合成に使用されます . これらのBoc-AAILsは、室温で透明でほぼ無色から薄い黄色の液体です . それらは、アセトニトリル、メタノール、ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)に混和性があり、水に部分的に混和性がありますが、室温でジエチルエーテル、酢酸エチル、ヘキサンには不混和性です .

ペプチド化学における用途

この化合物は、ペプチド化学で使用され、AAILsは、反応性側鎖とN末端を化学的に保護すると、有機合成における効率的な反応物および反応媒体として使用できることが考えられています .

Safety and Hazards

The safety data sheet for a similar compound, ((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

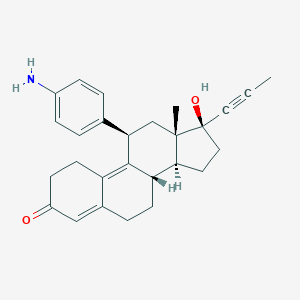

Target of Action

The compound is a derivative of piperidine and is known to be used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs .

Mode of Action

The compound, being a derivative of piperidine, likely interacts with its targets through the piperidine ring structure. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

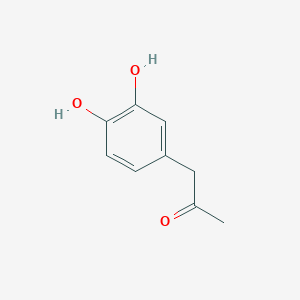

Biochemical Pathways

Given its use in the synthesis of gpr119 agonists , it may indirectly influence the pathways regulated by GPR119, such as glucose homeostasis and lipid metabolism .

Result of Action

As a precursor in the synthesis of gpr119 agonists , it may contribute to the effects of these agonists, which include enhancing glucose-dependent insulin and GLP-1 secretion, and reducing food intake .

Action Environment

The boc group’s addition and removal are influenced by factors such as the presence of a base or strong acids, and the reaction conditions .

特性

IUPAC Name |

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJZAWKPOYZNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589220 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273378-16-8 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。